molecular formula C11H10S2 B8434105 7,7-dimethyl-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene

7,7-dimethyl-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene

Cat. No.: B8434105
M. Wt: 206.3 g/mol
InChI Key: ZZNMCFDRSOMJRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7,7-dimethyl-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene is a complex organic compound characterized by its unique tricyclic structure containing sulfur atoms. This compound is notable for its stability and distinctive chemical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,7-dimethyl-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene typically involves multi-step organic reactions. One common method includes the cyclization of precursor molecules under controlled conditions. The reaction often requires the presence of a catalyst to facilitate the formation of the tricyclic structure. Specific details on the exact reagents and conditions are proprietary and may vary depending on the desired yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process often includes purification steps such as recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

7,7-dimethyl-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfur atoms to thiols or other reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions for substitution reactions vary but often involve the use of catalysts or specific solvents to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols.

Scientific Research Applications

7,7-dimethyl-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene has several applications in scientific research:

    Chemistry: Used as a model compound to study tricyclic structures and sulfur chemistry.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes due to its unique properties.

Mechanism of Action

The mechanism by which 7,7-dimethyl-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfur atoms in the compound can form bonds with specific sites on these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 7,7-dihexyl-4,10-dimethyl-3,11-dithia-7-silatricyclo[6.3.0.0^{2,6}]undeca-1(8),2(6),4,9-tetraene
  • 4,10-di-tert-butyl-7,7-dimethyl-3,11-dithiatricyclo[6.3.0.0^{2,6}]undeca-1(8),2(6),4,9-tetraene

Uniqueness

7,7-dimethyl-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene is unique due to its specific tricyclic structure and the presence of sulfur atoms, which confer distinctive chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and stability profiles, making it suitable for specific applications in research and industry.

Properties

Molecular Formula

C11H10S2

Molecular Weight

206.3 g/mol

IUPAC Name

7,7-dimethyl-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene

InChI

InChI=1S/C11H10S2/c1-11(2)7-3-5-12-9(7)10-8(11)4-6-13-10/h3-6H,1-2H3

InChI Key

ZZNMCFDRSOMJRF-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C3=C1C=CS3)SC=C2)C

Origin of Product

United States

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